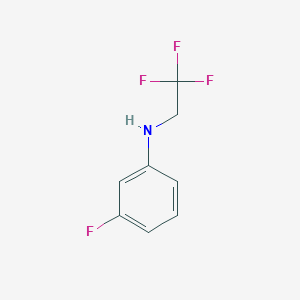

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline

説明

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the family of aromatic amines . It is a colorless to pale yellow liquid.

Synthesis Analysis

The synthesis of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline can be achieved by an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride . This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The transformation can afford a wide range of N-trifluoroethylated anilines in good yields using readily available primary amines and secondary anilines as starting materials .科学的研究の応用

Drug Synthesis and Medicinal Chemistry

Fluorinated compounds play a crucial role in drug development due to their unique properties. Trifluoroethylaniline serves as a versatile building block for synthesizing novel drug candidates. Researchers have explored its incorporation into drug molecules to enhance metabolic stability, modulate fat solubility, and influence biological activities. For instance, the introduction of trifluoromethyl (CF₃) groups has led to promising drug leads with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .

Organic Synthesis and Cascade Reactions

Trifluoroethylaniline participates in organic synthesis reactions, particularly as a fluorine-containing synthon. Notably, N-2,2,2-trifluoroethylisatin ketimines have attracted attention since their development in 2015. Researchers have explored their involvement in various reactions, including cycloadditions and cascade processes. These reactions yield chiral fluorospiroindole derivatives with high diastereo- and enantioselectivities .

Crop Protection and Agrochemicals

The crop protection industry has witnessed a surge in the use of fluorinated compounds. Trifluoroethylaniline derivatives may contribute to the development of novel pesticides. Their introduction into pesticide structures can enhance bioavailability, improve efficacy, and increase resistance against environmental degradation. These compounds play a vital role in safeguarding agricultural productivity .

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Trifluoroethylaniline-containing moieties appear in FDA-approved drugs. For instance, the drug Alpelisib contains a trifluoromethyl alkyl-substituted pyridine group. Alpelisib inhibits PI3Ks, which are lipid kinases involved in cell proliferation, apoptosis, and glucose metabolism. The trifluoromethyl group contributes to its pharmacological activity .

特性

IUPAC Name |

3-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGROACPGTQITOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651510 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

CAS RN |

62158-93-4 | |

| Record name | 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)

![4-[(5Z,9Z,15Z,19Z)-10,15,20-tris(4-sulfophenyl)porphyrin-21,22,23,24-tetraid-5-yl]benzenesulfonic acid;zinc](/img/structure/B3031613.png)

![2-Oxabicyclo[2.2.1]heptan-3-one](/img/structure/B3031621.png)